(3-Amino-6-chloropyrazin-2-yl)methanol
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Overview
Description
(3-Amino-6-chloropyrazin-2-yl)methanol: is a heterocyclic compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 6th position, and a hydroxymethyl group at the 2nd position of the pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-6-chloropyrazin-2-amine with formaldehyde under basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for (3-Amino-6-chloropyrazin-2-yl)methanol are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-6-chloropyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under reflux conditions.
Major Products:
Oxidation: Formation of 3-amino-6-chloropyrazin-2-carboxylic acid.
Reduction: Formation of 3-amino-6-chloropyrazin-2-ylamine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Amino-6-chloropyrazin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the hydroxymethyl group.
3-Amino-5-chloropyrazin-2-ylamine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: (3-Amino-6-chloropyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C5H6ClN3O |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
(3-amino-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
InChI Key |
RYONKUBTPFXHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CO)Cl |
Origin of Product |
United States |
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